
4-Methyl-N,6-diphenylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N,6-diphenylpyrimidin-2-amine is a compound belonging to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N,6-diphenylpyrimidin-2-amine typically involves the reaction of substituted acetophenone with substituted benzaldehydes or naphthylaldehydes in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out in an ethanol solution and stirred at room temperature for approximately 20 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Methyl-N,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
4-Methyl-N,6-diphenylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its kinase inhibition properties, it is being explored for its anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Methyl-N,6-diphenylpyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the arrest of the cell cycle and induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Similar in structure but lacks the methyl group at the 4-position.
N-Butyl-4,6-diphenylpyrimidin-2-amine: Contains a butyl group instead of a methyl group.
4-Methyl-6-phenylpyrimidin-2-amine: Similar but has only one phenyl group.
Uniqueness
4-Methyl-N,6-diphenylpyrimidin-2-amine is unique due to the presence of both a methyl group at the 4-position and two phenyl groups at the 6-position. This specific substitution pattern contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
50324-46-4 |
|---|---|
分子式 |
C17H15N3 |
分子量 |
261.32 g/mol |
IUPAC名 |
4-methyl-N,6-diphenylpyrimidin-2-amine |
InChI |
InChI=1S/C17H15N3/c1-13-12-16(14-8-4-2-5-9-14)20-17(18-13)19-15-10-6-3-7-11-15/h2-12H,1H3,(H,18,19,20) |
InChIキー |
HVEIBZKWEVAKOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


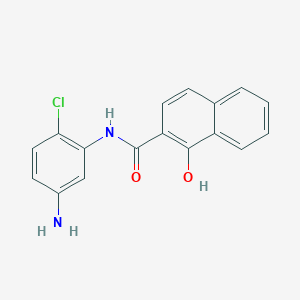

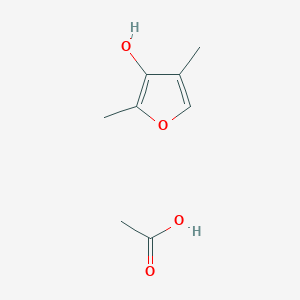


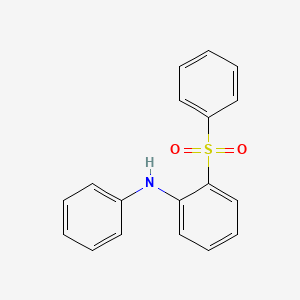
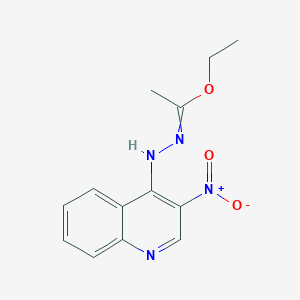

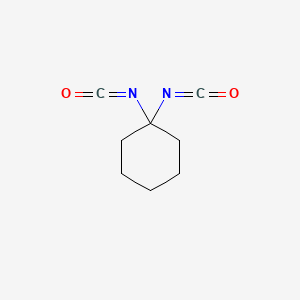
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)

![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)

